molecular formula C20H11N3O2 B1665606 Arcyriaflavin a CAS No. 118458-54-1

Arcyriaflavin a

Número de catálogo B1665606
Número CAS: 118458-54-1
Peso molecular: 325.3 g/mol
Clave InChI: KAJXOWFGKYKMMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arcyriaflavin A is an inhibitor of cyclin-dependent kinase 4 (CDK4) with an IC₅₀ of 140 nM. It also inhibits calcium/calmodulin-dependent protein kinase II (CaMKII) with an IC₅₀ of 25 nM . It has been found to inhibit the replication of human cytomegalovirus (HCMV) in vitro .


Synthesis Analysis

The total synthesis of Arcyriaflavin A involves the use of 2,2’-Bisindole-3-Acetic Acid Derivative as a common intermediate . The synthesis process includes reactions carried out in oven-dried glassware under an argon atmosphere .


Molecular Structure Analysis

Arcyriaflavin A is a fungal metabolite obtained from the fungi, Nocardiopsis . Its molecular weight is 325.32 and its chemical formula is C20H11N3O2 .


Chemical Reactions Analysis

Arcyriaflavin A has been shown to inhibit cell viability, proliferation, and angiogenesis of endometriotic cyst stromal cells (ECSCs) as assessed using the 5-bromo-2-deoxyuridine (BrdU) and methylthiazoletetrazolium bromide (MTT) assays .


Physical And Chemical Properties Analysis

Arcyriaflavin A is a crystalline solid . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

1. Therapeutic Agent in Endometriosis

  • Application Summary: Arcyriaflavin A, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells . This makes it a potential therapeutic agent in endometriosis.
  • Methods of Application: Endometriotic cyst stromal cells (ECSCs) were isolated from the ovarian endometriotic tissues of 32 women. The effects of arcyriaflavin A on cell viability and proliferation, vascular endothelial growth factor A expression, apoptosis, and cell cycle progression were evaluated .
  • Results: Arcyriaflavin A significantly inhibited cell viability, proliferation, and angiogenesis of ECSCs. It induced apoptosis and cell death detection while the cell cycle was arrested at the G0/G1 phase .

2. Biotransformation of l-Tryptophan

  • Application Summary: Arcyriaflavin A is biosynthesized from l-tryptophan. It has been isolated from marine invertebrates and slime molds .
  • Methods of Application: In this study, biosynthetic access to arcyriaflavin A was explored using recombinant Pseudomonas putida KT2440 based on a previously generated producer strain .
  • Results: By engineering the formation of outer membrane vesicles and using an adsorbent in the culture broth, the yield of arcyriaflavin A in the cell-free supernatant was increased, resulting in a nearly eight-fold increase in the overall production titers .

3. Anticancer Activity

  • Application Summary: Natural compounds berbamine and arcyriaflavin A (ArcA) are known to possess anticancer activity by targeting calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ) and cyclin-dependent kinase 4 (CDK4), respectively .
  • Methods of Application: The effects of concurrent treatment with both compounds on Glioblastoma Stem Cells (GSCs) were evaluated .
  • Results: The study did not provide specific results or outcomes obtained from this application .

4. Synthesis of Biologically Active Indolocarbazole Natural Products

  • Application Summary: Arcyriaflavin A is an important class of natural products that exhibit a wide range of biological activities. It is a part of the indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives .
  • Methods of Application: There has been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology .
  • Results: The synthetic approaches have afforded access to molecular scaffolds central to protein kinase drug discovery programs .

5. Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitor

  • Application Summary: In proliferating cells, cyclin-dependent kinase 4/6 (CDK4/6) binds to cyclin D1, and the complex subsequently phosphorylates retinoblastoma (Rb) to release the transcription factor E2F, which then drives cell cycle progression . Arcyriaflavin A acts as a cyclin D1-cyclin-dependent kinase 4 inhibitor .
  • Methods of Application: The effects of Arcyriaflavin A on cell cycle progression were evaluated .
  • Results: The study did not provide specific results or outcomes obtained from this application .

6. Biotransformation of l-Tryptophan

  • Application Summary: Arcyriaflavin A is biosynthesized from l-tryptophan. It has been isolated from marine invertebrates and slime molds .
  • Methods of Application: In this study, biosynthetic access to arcyriaflavin A was explored using recombinant Pseudomonas putida KT2440 .
  • Results: By engineering the formation of outer membrane vesicles and using an adsorbent in the culture broth, the yield of arcyriaflavin A in the cell-free supernatant was increased, resulting in a nearly eight-fold increase in the overall production titers .

4. Synthesis of Biologically Active Indolocarbazole Natural Products

  • Application Summary: Arcyriaflavin A is an important class of natural products that exhibit a wide range of biological activities. It is a part of the indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives .
  • Methods of Application: There has been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology .
  • Results: The synthetic approaches have afforded access to molecular scaffolds central to protein kinase drug discovery programs .

5. Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitor

  • Application Summary: In proliferating cells, cyclin-dependent kinase 4/6 (CDK4/6) binds to cyclin D1, and the complex subsequently phosphorylates retinoblastoma (Rb) to release the transcription factor E2F, which then drives cell cycle progression . Arcyriaflavin A acts as a cyclin D1-cyclin-dependent kinase 4 inhibitor .
  • Methods of Application: The effects of Arcyriaflavin A on cell cycle progression were evaluated .
  • Results: The study did not provide specific results or outcomes obtained from this application .

6. Biotransformation of l-Tryptophan

  • Application Summary: Arcyriaflavin A is biosynthesized from l-tryptophan. It has been isolated from marine invertebrates and slime molds .
  • Methods of Application: In this study, biosynthetic access to arcyriaflavin A was explored using recombinant Pseudomonas putida KT2440 .
  • Results: By engineering the formation of outer membrane vesicles and using an adsorbent in the culture broth, the yield of arcyriaflavin A in the cell-free supernatant was increased, resulting in a nearly eight-fold increase in the overall production titers .

Safety And Hazards

Arcyriaflavin A is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed. It may cause irritation to skin, eyes, and respiratory tract .

Direcciones Futuras

Arcyriaflavin A has shown potential as a therapeutic agent for endometriosis . Further studies of the effects of cyclin D1–CDK4 inhibitors on endometriosis may provide useful information on pathogenesis and treatment . In addition, a study has shown that a combination of berbamine and Arcyriaflavin A has a synergistic anticancer effect against glioblastoma stem-like cells .

Propiedades

IUPAC Name

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O2/c24-19-15-13-9-5-1-3-7-11(9)21-17(13)18-14(16(15)20(25)23-19)10-6-2-4-8-12(10)22-18/h1-8,21-22H,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJXOWFGKYKMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=CC=CC=C6NC5=C3N2)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416132
Record name arcyriaflavin a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arcyriaflavin a

CAS RN

118458-54-1
Record name arcyriaflavin a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arcyriaflavin a
Reactant of Route 2
Reactant of Route 2
Arcyriaflavin a
Reactant of Route 3
Reactant of Route 3
Arcyriaflavin a
Reactant of Route 4
Reactant of Route 4
Arcyriaflavin a
Reactant of Route 5
Arcyriaflavin a
Reactant of Route 6
Arcyriaflavin a

Citations

For This Compound
458
Citations
GW Gribble, SJ Berthel - Tetrahedron, 1992 - Elsevier
… Exposure of 21 and 23 to PSSE in CH 3 NO 2 gives the indolo[2,3-a]carbazole alkaloids arcyriaflavin A (8) and AT2433-B aglycone (29) in low yield. bis-Phenylhydrazones (osazones) (…
Number of citations: 55 www.sciencedirect.com
JM Han, HJ Jung - Molecules, 2022 - mdpi.com
… Natural compounds berbamine and arcyriaflavin A (ArcA) are known to possess anticancer activity by targeting calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ) and …
Number of citations: 2 www.mdpi.com
T Hirakawa, K Nasu, Y Aoyagi, K Takebayashi… - Reproductive Biology …, 2017 - Springer
… This study aimed to determine whether arcyriaflavin A, a representative inhibitor of cyclin D1–cyclin-dependent kinase 4 (CDK4), is beneficial in the treatment of endometriosis. …
Number of citations: 13 link.springer.com
JA Fernandes, FA Almeida Paz, J Marques… - … Section C: Crystal …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound comprises the monohydrated form of the natural product arcyriaflavin A [systematic name: 12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]…
Number of citations: 6 scripts.iucr.org
PA Horton, RE Longley, OJ McConnell, LM Ballas - Experientia, 1994 - Springer
… Staurosporine aglycone (K252-c) (compound 1) and arcyriaflavin A (2) were isolated from a … GW Gribble (Dartmouth College), who provided us with a synthetic sample of arcyriaflavin A…
Number of citations: 63 link.springer.com
S Lee, KH Kim, CH Cheon - Organic letters, 2017 - ACS Publications
… total syntheses of arcyriaflavin A (1) and … of arcyriaflavin A (1) and calothrixin B (2) is depicted in Scheme 1. Considering their structural features, we envisioned that both arcyriaflavin A (…
Number of citations: 42 pubs.acs.org
S Hoshino, L Zhang, T Awakawa, T Wakimoto… - The Journal of …, 2015 - nature.com
… In this report we describe the isolation of arcyriaflavin E (2), a new cytotoxic indolocarbazole alkaloid, along with two known related alkaloids, BE-13793C (1) and arcyriaflavin A (3), …
Number of citations: 56 www.nature.com
J Bergman, E Koch, B Pelcman - Journal of the Chemical Society …, 2000 - pubs.rsc.org
… Our first approach towards arcyriaflavin A 4 involves the oxidative coupling of anions α to the carbonyl group of either indole-3-acetic acid or its methyl ester as shown in Scheme 1. …
Number of citations: 42 pubs.rsc.org
PT Parvatkar, HK Kadam… - Asian Journal of …, 2012 - researchgate.net
The indolocarbazole alkaloids, arcyriaflavin-A 1 and staurosporinone (K-252c) 2 (Fig. 1), metabolites of a marine ascidian, Eudistoma sp. 1 collected off the coast of West Africa exhibit a …
Number of citations: 4 www.researchgate.net
K Wang, Z Liu - Synthetic Communications, 2009 - Taylor & Francis
… arcyriaflavin A and arcyriarubin A is described. The key step is a Suzuki cross-coupling reaction using indolylboronic acid as the starting material. The preparation of arcyriaflavin A was …
Number of citations: 27 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.